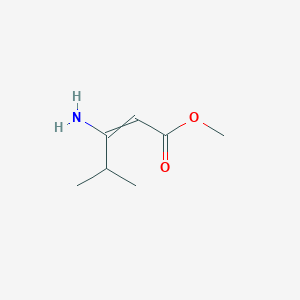![molecular formula C24H18N2O2 B8652441 2'-Nitro-N,N-diphenyl-[1,1'-biphenyl]-4-amine CAS No. 38257-53-3](/img/structure/B8652441.png)
2'-Nitro-N,N-diphenyl-[1,1'-biphenyl]-4-amine
描述
2’-Nitro-N,N-diphenyl[1,1’-biphenyl]-4-amine is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a nitro group at the 2’ position and two phenyl groups attached to the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Nitro-N,N-diphenyl[1,1’-biphenyl]-4-amine typically involves a multi-step process. One common method is the nitration of biphenyl, followed by the introduction of the diphenylamine moiety. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro biphenyl is then subjected to a nucleophilic aromatic substitution reaction with diphenylamine in the presence of a suitable base, such as potassium carbonate, to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques.
化学反应分析
Types of Reactions
2’-Nitro-N,N-diphenyl[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can be oxidized to form quinone derivatives under specific conditions.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Reduction: 2’-Amino-N,N-diphenyl[1,1’-biphenyl]-4-amine.
Oxidation: Quinone derivatives.
Substitution: Halogenated biphenyl derivatives.
科学研究应用
2’-Nitro-N,N-diphenyl[1,1’-biphenyl]-4-amine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals .
作用机制
The mechanism of action of 2’-Nitro-N,N-diphenyl[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as an electron donor or acceptor in redox reactions, influencing cellular redox balance and signaling pathways .
相似化合物的比较
Similar Compounds
Biphenyl: A simpler analog without the nitro and diphenylamine groups.
2-Nitrobiphenyl: Lacks the diphenylamine moiety but contains the nitro group.
N,N’-Diphenylbenzidine: Contains two diphenylamine groups but lacks the nitro group
Uniqueness
2’-Nitro-N,N-diphenyl[1,1’-biphenyl]-4-amine is unique due to the combination of the nitro group and the diphenylamine moiety, which imparts distinct chemical and biological properties
属性
CAS 编号 |
38257-53-3 |
|---|---|
分子式 |
C24H18N2O2 |
分子量 |
366.4 g/mol |
IUPAC 名称 |
4-(2-nitrophenyl)-N,N-diphenylaniline |
InChI |
InChI=1S/C24H18N2O2/c27-26(28)24-14-8-7-13-23(24)19-15-17-22(18-16-19)25(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-18H |
InChI 键 |
UKNKYZOMYZHDJB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=CC=C4[N+](=O)[O-] |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(Benzoylsulfanyl)acetyl]glycine](/img/structure/B8652386.png)





![6'-Cyano-3,4,5,6-tetrahydro-2H-[1,3]bipyridinyl-4-carboxylic acid ethyl ester](/img/structure/B8652411.png)
![Diethyl [(2-bromophenyl)methylidene]propanedioate](/img/structure/B8652416.png)



![Ethanone, 1-[3-(bromomethyl)-1,4-dioxido-2-quinoxalinyl]-](/img/structure/B8652433.png)

